molecular formula C17H22N4O2 B4108859 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B4108859
M. Wt: 314.4 g/mol
InChI Key: XLRGQNBOMWDNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has been shown to have potential therapeutic applications in the treatment of migraine headaches and other pain-related conditions.

Mechanism of Action

4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide acts as a selective antagonist of the CGRP receptor, which is found on sensory neurons and is involved in the transmission of pain signals. By blocking the activity of CGRP, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of CGRP, decrease the activity of sensory neurons, and reduce inflammation. In addition, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a long half-life, which may make it a more effective treatment option than other CGRP antagonists.

Advantages and Limitations for Lab Experiments

4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for use in lab experiments. It is a highly selective CGRP receptor antagonist, which means that it can be used to study the role of CGRP in pain transmission without interfering with other neuropeptides or receptors. In addition, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has a long half-life, which makes it easier to administer and study in animal models.
One limitation of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is that it is not currently approved for use in humans, which limits its potential therapeutic applications. In addition, the cost of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide may be prohibitive for some research labs.

Future Directions

There are several future directions for research on 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of interest is the development of more potent and selective CGRP receptor antagonists. Another area of interest is the use of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs or opioids, to enhance pain relief. Finally, there is interest in studying the long-term effects of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide on pain transmission and the development of tolerance.

Scientific Research Applications

4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. It has been shown to be effective in blocking the activity of CGRP, a neuropeptide that has been implicated in the pathophysiology of migraines. In addition, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been investigated for its potential role in the treatment of other pain-related conditions, such as neuropathic pain and inflammatory pain.

properties

IUPAC Name

4-(butanoylamino)-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-4-16(22)20-15-7-5-14(6-8-15)17(23)19-9-3-11-21-12-10-18-13-21/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRGQNBOMWDNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.